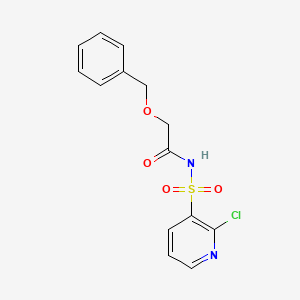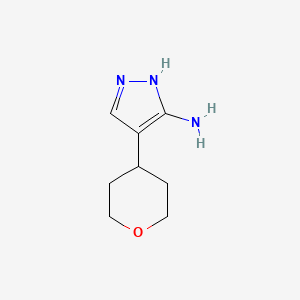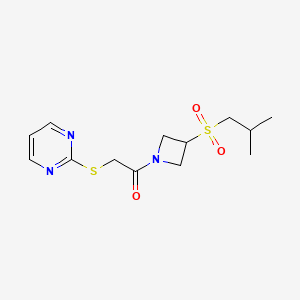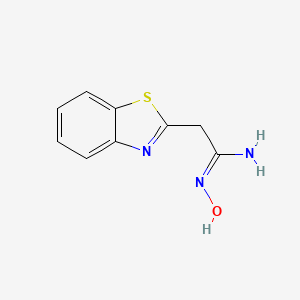![molecular formula C10H13BrO3 B2469192 8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione CAS No. 1212142-15-8](/img/structure/B2469192.png)
8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione” is a derivative of the 3-oxabicyclo[3.2.1]octane-2,4-dione structure . The parent structure is a bicyclic compound with a three-membered oxygen-containing ring (oxa) and a seven-membered carbon ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as 8-oxabicyclo[3.2.1]octanes have been synthesized via gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .Molecular Structure Analysis
The molecular structure of the parent compound, 3-oxabicyclo[3.2.1]octane-2,4-dione, consists of ten carbon atoms, fourteen hydrogen atoms, and three oxygen atoms . The bromomethyl group in “this compound” would replace one of the hydrogen atoms in the parent structure.Scientific Research Applications
Synthesis and Structural Applications
8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione and its derivatives have been explored primarily in the context of organic synthesis and the construction of complex molecular structures. These compounds serve as pivotal intermediates or building blocks for creating novel chemical entities with potential biological activities.
Synthesis of Polyhydroxylated Derivatives : The synthesis of new polyhydroxylated 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes has been reported. These structures are significant as synthetic blocks for potential bioactive molecules, suggesting their role in the development of pharmacologically active compounds (Khlevin et al., 2012).
Enantioselective Preparation : A catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives was achieved through a [3+2]-cycloaddition process. These derivatives were obtained in good yields and with high enantiomeric excess, showcasing their utility in synthesizing enantioselectively substituted compounds (Ishida et al., 2010).
Photorearrangement Studies : Studies on the photorearrangement of 5-alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones to 2-alkyl-3-oxatricyclo[3.3.0.02,8]octane-4,6-diones have been conducted. This highlights the compound's reactivity under photochemical conditions, which can be pivotal in synthetic photochemistry (Mori et al., 1988).
Structural and Dynamic Properties Studies : Research on the synthesis, structure, and dynamic properties of related bicyclic compounds has been carried out. These studies contribute to the understanding of the structural dynamics and reactivity of such bicyclic diones (Kosower et al., 1990).
Lactone Synthesis and Phytoxicity : The conversion of related compounds into lactones and the evaluation of their phytotoxic activity have been studied. Such research indicates the potential application of these compounds in agricultural chemistry (Barbosa et al., 2002).
Properties
IUPAC Name |
8-(bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-9-4-3-6(10(9,2)5-11)7(12)14-8(9)13/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWKJYZTYWDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CBr)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)

![N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide](/img/structure/B2469116.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)
![Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2469121.png)
![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)




![2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2469131.png)
